molecular formula C18H23N5O B2459442 2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380142-52-7

2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2459442
CAS No.: 2380142-52-7
M. Wt: 325.416
InChI Key: ABLKHMVTENFAJA-UHFFFAOYSA-N
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Description

2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a combination of pyrazole, piperidine, and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile apart is its unique combination of pyrazole, piperidine, and pyridine moieties, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14-17(11-22(2)21-14)12-23-7-3-4-16(10-23)13-24-18-8-15(9-19)5-6-20-18/h5-6,8,11,16H,3-4,7,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLKHMVTENFAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCCC(C2)COC3=NC=CC(=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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